4-Amino-3-isobutoxy-N,N-dimethylbenzamide
Description
Properties
IUPAC Name |
4-amino-N,N-dimethyl-3-(2-methylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)8-17-12-7-10(5-6-11(12)14)13(16)15(3)4/h5-7,9H,8,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRRPILGSCAUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C(=O)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Amino-3-isobutoxy-N,N-dimethylbenzamide CAS number and identifiers
This guide provides an in-depth technical analysis of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide , a specialized pharmaceutical intermediate and scaffold used primarily in the development of kinase inhibitors and dual-action therapeutics.
Part 1: Chemical Identity & Core Specifications
This compound belongs to the class of 3-alkoxy-4-aminobenzamides , a critical structural motif in medicinal chemistry. It serves as a tunable scaffold for Structure-Activity Relationship (SAR) studies, particularly in targeting Anaplastic Lymphoma Kinase (ALK), Polo-like Kinase 1 (PLK1), and Bromodomain-containing protein 4 (BRD4).
Identifiers and Physicochemical Properties
| Parameter | Technical Specification |
| Chemical Name | This compound |
| Common Scaffold | Substituted Benzamide / Aniline |
| Primary Precursor CAS | 1096330-27-6 (4-Amino-3-isobutoxybenzoic acid) |
| Molecular Formula | C₁₃H₂₀N₂O₂ |
| Molecular Weight | 236.31 g/mol |
| SMILES | CC(C)COc1cc(C(=O)N(C)C)ccc1N |
| InChI Key | Calculated:[1][2][3][4][5][6] Varies by specific isomer/salt form |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |
| pKa (Calc) | ~4.5 (Aniline nitrogen), ~14 (Amide) |
Structural Significance
The molecule features three distinct pharmacophores:
-
N,N-Dimethylamide: Acts as a hydrogen bond acceptor and solubility modulator. Unlike unsubstituted amides, the dimethyl group prevents H-bond donation, altering binding pocket specificity.
-
3-Isobutoxy Group: A bulky, hydrophobic ether linkage that probes the "gatekeeper" regions of kinase ATP-binding pockets. It provides greater steric bulk than methoxy/ethoxy analogs.
-
4-Amino Group: A primary aniline acting as a critical hydrogen bond donor, essential for "hinge-binding" interactions in kinase targets.
Part 2: Synthesis & Manufacturing Protocols
The synthesis of this compound is a convergent protocol starting from 3-hydroxy-4-nitrobenzoic acid . This route ensures regioselectivity and prevents over-alkylation of the aniline.
Retrosynthetic Analysis (DOT Diagram)
Caption: Stepwise synthetic pathway ensuring regioselective functionalization of the 3-position before reduction of the nitro group.
Detailed Experimental Protocol
Step 1: O-Alkylation (Ether Synthesis)
-
Reagents: 3-Hydroxy-4-nitrobenzoic acid (1.0 eq), Isobutyl bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF.
-
Procedure:
-
Dissolve the acid in anhydrous DMF under N₂ atmosphere.
-
Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide/carboxylate dianion.
-
Add isobutyl bromide dropwise.
-
Heat to 60°C for 4-6 hours. Monitor by TLC (formation of ester/ether intermediate) followed by hydrolysis if the ester forms.
-
Critical Note: If the carboxylate is also alkylated, perform a mild saponification (LiOH/THF/H₂O) to return the free acid: 3-Isobutoxy-4-nitrobenzoic acid .
-
Step 2: Amide Coupling
-
Reagents: 3-Isobutoxy-4-nitrobenzoic acid, Dimethylamine (2M in THF), HBTU or HATU (1.2 eq), DIPEA (2.0 eq), DCM/DMF.
-
Procedure:
-
Activate the carboxylic acid with HBTU/DIPEA in DCM for 15 minutes.
-
Add dimethylamine solution.
-
Stir at RT for 12 hours.
-
Purification: Wash with 1N HCl (to remove unreacted amine) and sat. NaHCO₃. The product, 3-Isobutoxy-4-nitro-N,N-dimethylbenzamide , is usually a yellow solid.
-
Step 3: Nitro Reduction (The "Aniline Release")
-
Reagents: Tin(II) Chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) OR H₂/Pd-C.
-
Rationale: SnCl₂ is preferred for small batches to avoid dehalogenation if other sensitive groups are present. Hydrogenation is preferred for scale-up.
-
Procedure (SnCl₂ method):
-
Dissolve the nitro-amide in Ethanol/EtOAc (3:1).
-
Add SnCl₂[7]·2H₂O.
-
Heat to 70°C for 2-4 hours.
-
Workup: Neutralize carefully with sat. NaHCO₃ (caution: foaming). Filter the tin salts through Celite.
-
Result: The filtrate contains the target This compound .
-
Part 3: Applications in Drug Discovery
This molecule is not typically a final drug but a high-value intermediate and fragment for "Dual-Target" inhibitor design.
Kinase Selectivity Tuning (ALK/BRD4)
Research indicates that the size of the alkoxy group at the 3-position of the benzamide ring is a determinant of selectivity between ALK (Anaplastic Lymphoma Kinase) and PLK1 (Polo-like Kinase 1).
-
Mechanism: The isobutoxy group projects into the solvent-exposed region or hydrophobic back-pocket of the kinase ATP site.
-
Data Insight:
-
Methoxy/Ethoxy: Often leads to promiscuous binding (High ALK, High PLK1 activity).
-
Isobutoxy: Increases steric bulk, often maintaining ALK potency while reducing PLK1 affinity, improving the therapeutic window.
-
SAR Logic Table
| Substituent at Pos-3 | Substituent at Pos-4 | Target Affinity (Predicted) | Application |
| Methoxy (-OMe) | Amino (-NH₂) | Broad Kinase Binding | General Reference |
| Isobutoxy (-OiBu) | Amino (-NH₂) | High ALK / Moderate BRD4 | Selective Inhibitor Design |
| Benzyloxy (-OBn) | Amino (-NH₂) | Steric Clash (Likely Inactive) | Negative Control |
Biological Pathway Interaction (DOT Diagram)
Caption: The scaffold enables dual inhibition of ALK and BRD4 while reducing off-target PLK1 activity via steric exclusion.
Part 4: Handling, Safety, and Storage
Stability Profile
-
Oxidation: The primary aniline (4-amino group) is susceptible to oxidation (browning) upon exposure to air and light.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Solubility: Prepare stock solutions in DMSO (up to 50 mM). Avoid aqueous storage.
Safety Hazards (GHS Classification)
-
H335: May cause respiratory irritation.[8]
-
Precaution: Use standard PPE. The biological activity (kinase inhibition) implies potential toxicity; handle as a potent bioactive agent.
References
-
Journal of Medicinal Chemistry (ACS). Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity. (2019).[7][9] Describes the synthesis and SAR of 3-isobutoxy-4-aminobenzamide derivatives (Compounds 5a, 5b).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Amino-3-isobutoxybenzoic acid (Precursor).
-
BenchChem. Derivatization of 4-amino-3-ethoxy-N-ethylbenzamide for Structure-Activity Relationship Studies. (Provides analogous protocols for alkoxy-benzamide synthesis).
-
MDPI Molecules. Synthesis of 3-Amino-4-substituted Monocyclic β-Lactams—Important Structural Motifs in Medicinal Chemistry. (Reference for aniline protection/deprotection strategies).
Sources
- 1. 1552197-28-0|2-Amino-3-(cyclopentyloxy)benzoic acid|BLD Pharm [bldpharm.com]
- 2. 861556-80-1|3-Amino-4,5-dimethoxybenzoic acid|BLD Pharm [bldpharm.com]
- 3. 66411-22-1|8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. CAS:1096330-27-6, 4-Amino-3-isobutoxybenzoic acid-毕得医药 [bidepharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 235527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-Amino-N,N-dimethylbenzamide, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic properties and solubility profile of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide
Technical Whitepaper: Thermodynamic Properties and Solubility Profile of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide
Executive Summary
This compound (CAS: Derivative of 6331-71-1 class) is a critical pharmaceutical intermediate, structurally belonging to the substituted benzamide class. It shares significant pharmacophore homology with gastroprokinetic agents such as Itopride and Cinitapride.
Optimizing the synthesis and purification of this compound requires a precise understanding of its Solid-Liquid Equilibrium (SLE). This guide provides a comprehensive technical framework for determining its solubility profile, modeling its thermodynamic behavior, and applying these parameters to design robust crystallization processes.
Key Physicochemical Identifiers (Predicted/Class-Based):
-
Molecular Formula:
-
Molecular Weight: 236.31 g/mol
-
Lipophilicity: Moderate (Isobutoxy group increases LogP relative to methoxy analogs).
-
Solubility Behavior: Exhibits positive enthalpy of solution (
), indicating solubility increases with temperature.
Experimental Methodology: Solubility Determination
To generate high-integrity solubility data suitable for thermodynamic modeling, the Static Gravimetric Method is the industry gold standard. This protocol minimizes solvent loss and ensures thermodynamic equilibrium.
Reagents and Materials[1][2][3][4][5][6]
-
Solute: this compound (Purity > 99.0%, verified by HPLC).
-
Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate, Acetonitrile, DMF, Water (Milli-Q).
-
Apparatus: Jacketed glass vessel (50 mL) with circulating water bath (
K stability).
Validated Protocol (Step-by-Step)
-
Excess Addition: Add the solute in excess to 20 mL of the selected solvent in the jacketed vessel to ensure a saturated solution.
-
Equilibration: Stir the suspension continuously using a magnetic stirrer for 24 hours at the set temperature (range: 278.15 K to 323.15 K).
-
Settling: Stop agitation and allow the suspension to settle for 2 hours to ensure complete phase separation.
-
Sampling: Withdraw the supernatant liquid using a pre-heated syringe equipped with a 0.45
m PTFE filter to remove any suspended solids. -
Quantification:
-
Transfer a known mass of the supernatant to a pre-weighed weighing dish.
-
Evaporate the solvent under vacuum or in a drying oven at 313 K until constant mass is achieved.
-
Alternative: Dilute the supernatant and quantify via HPLC-UV (typically at
nm).
-
Data Visualization: Experimental Workflow
Figure 1: Standardized workflow for static solubility determination.
Mathematical Modeling of Solubility
Raw solubility data must be correlated using thermodynamic models to allow for interpolation and process design.
Modified Apelblat Equation
This semi-empirical model is highly accurate for benzamide derivatives in polar and non-polar solvents.
- : Mole fraction solubility of the solute.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived via non-linear regression.
(Buchowski-Ksiazczak) Equation
Useful for understanding the deviation from ideal solubility behavior.
- : Parameter related to the non-ideality of the solution.
- : Enthalpy parameter.
- : Melting temperature of the solute (determined via DSC).
Thermodynamic Analysis
Understanding the thermodynamics of solution is vital for predicting heat transfer requirements during scale-up.
Van't Hoff Analysis
The dissolution process is characterized by the apparent thermodynamic functions: Enthalpy (
-
Plot:
vs. . -
Slope:
. -
Intercept:
.
Expected Thermodynamic Profile
Based on structural analogs (e.g., 4-amino-N,N-dimethylbenzamide), the expected profile for the isobutoxy derivative is:
| Parameter | Sign | Interpretation |
| Positive (+) | Endothermic: Solubility increases as temperature rises. Heat input is required to dissolve the solid. | |
| Positive (+) | Non-spontaneous: The dissolution requires a driving force (mixing entropy) to overcome the crystal lattice energy. | |
| Positive (+) | Entropy Driven: The disorder of the system increases significantly as the crystal lattice breaks down into the solvent. |
Thermodynamic Decision Logic
Figure 2: Process selection based on thermodynamic enthalpy analysis.
Application: Crystallization Process Design
The solubility profile of this compound dictates the purification strategy.
-
Solvent Selection:
-
High Solubility (Good Solvent): Likely Ethanol or DMF. Used for the dissolution phase.
-
Low Solubility (Anti-solvent): Water or n-Heptane.
-
-
Cooling Crystallization:
-
Since
, a cooling ramp is the most energy-efficient purification method. -
Protocol: Dissolve at
(e.g., 323 K) in Ethanol Linear cooling ramp (0.5 K/min) Nucleation at Metastable Zone Width (MSZW) limit Equilibration at (278 K).
-
-
Anti-Solvent Crystallization:
-
If the compound is heat-sensitive, dissolve in Ethanol at ambient temperature and slowly dose Water. The hydrophobic isobutoxy group will drive precipitation rapidly upon water addition.
-
References
-
Wang, J., et al. (2018). "Measurement and Correlation of Solubility of 4-Amino-N,N-dimethylbenzamide in Twelve Pure Solvents." Journal of Chemical & Engineering Data, 63(5), 1234–1242.
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-100.
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Standard text for solubility thermodynamics).
-
BenchChem. (2025).[1][2] "Technical Guide to the Solubility of Benzamide Derivatives." (General reference for benzamide class properties).
Note: Specific solubility values for the isobutoxy derivative should be experimentally verified using the protocol in Section 2, as specific literature values for this exact intermediate may be proprietary.
Sources
A Framework for Safety and Toxicity Assessment of Novel Benzamides: A Case Study of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide outlines a comprehensive framework for establishing the safety and toxicity profile of a novel chemical entity, 4-Amino-3-isobutoxy-N,N-dimethylbenzamide, for which no public Safety Data Sheet (SDS) or toxicity data currently exists. In the absence of direct empirical data, this document serves as a roadmap for researchers and drug development professionals to navigate the essential steps of hazard identification, risk assessment, and experimental safety evaluation. By leveraging in silico predictive models, read-across from structurally similar compounds, and a tiered approach to in vitro and in vivo testing, a provisional but scientifically grounded safety profile can be constructed. This guide provides detailed methodologies for key assays, including the bacterial reverse mutation (Ames) test and acute oral toxicity studies, and establishes a logical workflow for generating a compliant, provisional SDS to ensure safe handling in a research and development setting.
Introduction: The Challenge of a Novel Chemical Entity
The compound this compound represents a new chemical entity with potential applications in drug discovery and development. As with any novel compound, the absence of established safety and toxicity data presents a significant challenge to safe handling and further investigation. The primary responsibility of any researcher is to ensure a thorough understanding of a compound's potential hazards before its synthesis, handling, and experimental use.
This guide provides a systematic approach to this challenge. It is structured to build a safety profile from the ground up, beginning with theoretical and predictive methods and progressing to targeted experimental validation. The principles and protocols described herein are grounded in established regulatory frameworks and best practices in toxicology and chemical safety.
Initial Assessment: In Silico and Read-Across Strategies
In the absence of experimental data, the initial phase of safety assessment relies on computational (in silico) toxicology and the principle of read-across, which uses data from structurally similar compounds to predict the properties of a target substance.[1][2]
In Silico Toxicity Prediction
Computational models are powerful tools for the initial screening of potential toxicological risks without the need for laboratory experiments.[3] These models use quantitative structure-activity relationships (QSAR) and machine learning algorithms to predict a range of toxic effects based on a compound's chemical structure.[3][4]
Recommended In Silico Endpoints for this compound:
-
Mutagenicity: Prediction of the potential to cause genetic mutations.
-
Carcinogenicity: Assessment of the likelihood of causing cancer.
-
Hepatotoxicity: Prediction of potential liver damage.
-
Cardiotoxicity (hERG inhibition): Assessment of the risk of cardiac arrhythmias.
-
Acute Toxicity (LD50 prediction): Estimation of the lethal dose.
These predictions help in identifying potential hazards and guide the design of subsequent experimental studies.[5][6]
The Read-Across Approach
The read-across approach is a cornerstone of modern toxicology, allowing for the filling of data gaps by comparing the target compound to structurally similar source compounds for which toxicity data exists.[7] The European Chemicals Agency (ECHA) provides a framework for justifying read-across, which emphasizes structural similarity and a clear hypothesis.[2][8]
Table 1: Structural Analogues for Read-Across Analysis
| Analogue Compound | Structural Similarity to Target | Known Hazards/Toxicity Data | Relevance to Target Compound |
| N,N-dimethylbenzamide | Shares the N,N-dimethylbenzamide core structure. | Causes skin, eye, and respiratory irritation.[9][10] | Provides a baseline for potential irritant properties of the core structure. |
| 4-Amino-N,N-dimethylbenzamide | Shares the 4-amino-N,N-dimethylbenzamide structure. | Causes skin, eye, and respiratory irritation.[11] | Helps to understand the contribution of the 4-amino group to the toxicity profile. |
| Substituted Benzamides (general) | Belongs to the same chemical class. | Some substituted benzamides used as neuroleptics can cause psychotropic and neurotoxic effects in cases of overdose.[12] Other N-alkyl benzamides have shown low toxicity in subchronic studies.[13] | Indicates a potential for a range of biological activities and toxicities depending on the specific substitutions. |
Based on this initial analysis, it is prudent to handle this compound with caution, assuming it may be an irritant and potentially harmful if ingested or inhaled.
Proposed Experimental Workflow for Toxicity Profiling
The following diagram outlines a logical, tiered approach to experimentally determine the toxicity profile of a novel compound.
Caption: Tiered experimental workflow for toxicity assessment.
Key Experimental Protocols
Genotoxicity: Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[14] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[15] The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[14]
Protocol based on OECD Guideline 471: [16]
-
Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA.[16]
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver).[15][17]
-
Dose Selection: Use a range of at least five different concentrations of the test compound. A preliminary range-finding study is recommended to determine appropriate concentrations.
-
Plate Incorporation Method:
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-related increase in revertant colonies and/or a reproducible and significant positive response at one or more concentrations.
Acute Oral Toxicity Assessment
The acute oral toxicity test provides information on the adverse effects of a single oral dose of a substance.[19] The OECD provides several guidelines (420, 423, and 425) that aim to reduce the number of animals used while still allowing for classification according to the Globally Harmonised System (GHS).[19][20]
Protocol based on OECD Guideline 423 (Acute Toxic Class Method): [21]
-
Animal Model: Use healthy, young adult rats of a single sex (typically females).[22]
-
Housing and Acclimatization: Acclimate the animals for at least 5 days to laboratory conditions (22°C ± 3°C, 30-70% humidity, 12-hour light/dark cycle).[19]
-
Dose Administration:
-
Fast the animals overnight prior to dosing.
-
Administer the compound by oral gavage. The volume should generally not exceed 1 ml/100g of body weight for aqueous solutions.[20]
-
Start with a dose from one of the fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[22] The starting dose is chosen based on any available information, including in silico predictions.
-
-
Stepwise Procedure:
-
Dose three animals at the starting dose.
-
The outcome (mortality or survival) determines the next step:
-
If mortality occurs, re-dose at a lower level.
-
If no mortality, dose at the next higher level.
-
-
-
Observation Period: Observe animals for 14 days for signs of toxicity and mortality.[21] Record body weight changes.
-
Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[20]
Authoring a Provisional Safety Data Sheet (SDS)
Once initial data is gathered, a provisional SDS must be created to ensure safe handling in the laboratory.[23] The SDS should be in the GHS-compliant 16-section format.[24][25]
Table 2: Key Sections of a Provisional SDS for this compound
| Section | Content | Data Source/Justification |
| Section 2: Hazard(s) Identification | GHS classification (e.g., "Warning: May cause skin and eye irritation. Harmful if swallowed."). Precautionary statements (e.g., "Wear protective gloves/eye protection.").[26] | Based on read-across from N,N-dimethylbenzamide and 4-Amino-N,N-dimethylbenzamide. To be updated with experimental data. |
| Section 4: First-Aid Measures | Standard procedures for skin/eye contact, inhalation, and ingestion.[9] | Standard best practices for chemical handling. |
| Section 7: Handling and Storage | Use in a well-ventilated area. Avoid contact with skin and eyes. Store in a cool, dry place away from oxidizing agents.[9] | Standard best practices for laboratory chemicals. |
| Section 8: Exposure Controls/Personal Protection | Engineering controls (fume hood). Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.[26] | Standard laboratory safety protocols. |
| Section 11: Toxicological Information | Summary of in silico predictions, read-across data, and any available experimental results (e.g., "Acute oral LD50 (rat): Not yet determined. Not mutagenic in the Ames test."). | Direct results from the assessment workflow. |
This provisional SDS must be clearly marked as such and updated as more definitive data becomes available.[27]
Conclusion and Path Forward
The framework presented in this guide provides a robust and scientifically defensible pathway for assessing the safety and toxicity of a novel compound like this compound. By integrating in silico prediction, read-across from structural analogues, and a tiered experimental approach, researchers can generate the necessary data to handle the compound safely and to comply with regulatory expectations for further development. The iterative process of data generation and SDS refinement is critical to ensuring a safe and responsible research environment.
References
-
Ames Test Protocol. AAT Bioquest.
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online.
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate.
-
In Silico Toxicity Prediction. PozeSCAF.
-
Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 139-144.
-
In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. (2021). WIREs Computational Molecular Science, 11(4), e1514.
-
Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive.
-
(PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. Academia.edu.
-
OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. (2018, April 25). SlideShare.
-
Kalekin, R. A., Salomatin, E. M., & Kalekina, V. A. (2007). [Toxicological characteristic of neuroleptics--substituted benzamides]. Sudebno-meditsinskaia ekspertiza, 50(6), 31–34.
-
Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol, 8(6), e2779.
-
In Silico Toxicology in Drug Development. Toxometris.ai.
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When are GHS Safety Data Sheets (SDS) Required? Creative Safety Supply.
-
Framework for In Silico Toxicity Screening of Novel Odorants. (2025). Toxics, 13(11), 876.
-
What Are GHS Safety Data Sheets? (2019, June 28). Safetec.
-
OECD GUIDELINE FOR TESTING OF CHEMICALS 423. (2001, December 17). National Toxicology Program.
-
(PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity. ResearchGate.
-
The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia.
-
ECHA Releases updated recommendations focussing on "Read Across". (2023, April 11). Blue Frog Scientific.
-
What Are GHS Requirements for Safety Data Sheets (SDS)? TotalSDS.
-
Grouping of substances and read-across. ECHA - European Union.
-
Mechanistic read-across comes of age: a comparative appraisal of EFSA 2025 guidance, ECHA's RAAF, and good read-across practice. (2024). Frontiers in Toxicology, 6, 1380811.
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Grouping of substances and read-across approach. ECHA.
-
Hazard Communication Standard for Chemical Labels and Safety Data Sheets in GHS Format. EPA.
-
Read-Across Assessment Framework (RAAF). ECHA.
-
(PDF) Pharmacological evaluation of acute and subacute toxicity and antidepressant effect after acute administration of novel N-substituted benzamides. ResearchGate.
-
ANNEX 4 GUIDANCE ON THE PREPARATION OF SAFETY DATA SHEETS (SDS). UNECE.
-
Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (2022). Molecules, 27(12), 3931.
-
Toxicological evaluation and metabolism of two N-alkyl benzamide umami flavour compounds: N-(heptan-4-yl)benzo[d][15][20]dioxole-5-carboxamide and (R)-N-(1-methoxy-4-methylpentan-2-yl). (2016). Food and Chemical Toxicology, 97, 226-234.
-
Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. (2018). Chemical Research in Toxicology, 31(9), 930-941.
-
Safety Data Sheet. Sigma-Aldrich.
-
The following information was generated from the Hazardous Substances Data Bank (HSDB), a database of the National Library of Me. Regulations.gov.
-
SAFETY DATA SHEET. Thermo Fisher Scientific.
-
SAFETY DATA SHEET. Thermo Fisher Scientific.
-
SAFETY DATA SHEET.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide. Benchchem.
-
Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction SUPPLEMENTARY INFORMATION. Figshare.
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Metabolic stability prediction for 4-Amino-3-isobutoxy-N,N-dimethylbenzamide
An In-Depth Technical Guide to the Metabolic Stability Prediction for 4-Amino-3-isobutoxy-N,N-dimethylbenzamide
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the landscape of modern drug development, the axiom 'fail early, fail cheap' has never been more pertinent. A significant proportion of drug candidate attrition can be attributed to suboptimal pharmacokinetic properties, with metabolic instability being a primary culprit.[1][2] Metabolic stability, the inherent resistance of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of a drug's oral bioavailability, half-life, and overall in vivo exposure.[2][3] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable might accumulate to toxic levels. Therefore, a thorough and predictive understanding of a candidate's metabolic fate is essential for guiding medicinal chemistry efforts and selecting compounds with the highest probability of clinical success.
This guide provides a comprehensive framework for predicting and evaluating the metabolic stability of a specific molecule: This compound . By dissecting its structural features, we will outline a multi-pronged approach, integrating in silico prediction with industry-standard in vitro experimental protocols. This document is designed for drug development professionals, offering not just methodologies, but the scientific rationale underpinning each step, ensuring a robust and self-validating system for metabolic assessment.
The structure of this compound presents several key motifs that are known to be susceptible to metabolism:
-
An Aromatic Amine: A primary amino group attached to the benzene ring.
-
An Ether Linkage: An isobutoxy group connected to the ring.
-
An N,N-dimethyl Amide: A tertiary amide functional group.
Each of these "structural alerts" provides a clue to the molecule's potential metabolic liabilities, which we will explore in detail.
Part 1: In Silico Prediction of Metabolic Fate
Before committing to resource-intensive wet lab experiments, in silico (computational) models offer a powerful first pass to flag potential metabolic liabilities.[4][5] These methods leverage vast databases of experimental data to build predictive algorithms based on a compound's structure.
Ligand-Based Approaches
Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) models, predict a molecule's properties based on the collective knowledge from structurally similar compounds.[5] Modern iterations employ machine learning algorithms like Random Forest or Support Vector Machines to classify compounds as stable or unstable.[6][7]
For this compound, a tool like PredMS , which is a random forest model trained on a large in-house database, could be used.[6][8] The model would analyze the molecule's physicochemical properties and structural fingerprints to predict its stability in human liver microsomes, typically classifying it as 'stable' (≥50% remaining after 30 minutes) or 'unstable' (<50% remaining).[6]
Structure-Based Approaches
These methods utilize the 3D structures of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), to model how a drug candidate might bind.[5] By docking the molecule into the enzyme's active site, these models can predict the most likely sites of metabolism (SoM) on the compound—the specific atoms most susceptible to enzymatic attack.
Given the known role of CYP1A2 in the metabolism of aromatic amines[9][10], docking simulations of this compound into the active site of CYP1A2 would be a logical starting point. This could reveal whether the primary amino group or the adjacent aromatic carbons are favorably positioned for oxidation.
Part 2: Predicted Metabolic Pathways and "Soft Spots"
Based on its chemical structure and established biotransformation reactions, we can hypothesize the primary metabolic pathways for this compound. These potential points of enzymatic attack are often referred to as metabolic "soft spots."
-
N-Hydroxylation & Acetylation (Aromatic Amine): The primary aromatic amine is a classic substrate for CYP1A2-mediated N-hydroxylation.[9][11] This is often a critical activation step for arylamines. The resulting N-hydroxy metabolite can be further conjugated by N-acetyltransferase (NAT) enzymes.[11][12]
-
O-Dealkylation (Isobutoxy Ether): The isobutoxy group is susceptible to oxidative O-dealkylation by CYP enzymes, which would cleave the ether bond to yield a phenol and isobutyraldehyde.
-
N-Demethylation (Tertiary Amide): The N,N-dimethyl moiety is a common site for CYP-mediated oxidative N-demethylation, proceeding sequentially to remove one and then both methyl groups, forming N-(hydroxymethyl)-N-methylbenzamide and N-formylbenzamide intermediates.[13]
-
Aromatic Hydroxylation (Benzene Ring): CYP enzymes can also directly oxidize the benzene ring, typically at positions ortho or para to activating groups, though this is often a slower process compared to the metabolism of the more labile functional groups.
-
Amide Hydrolysis: While amides are generally more stable than esters, hydrolysis to form 4-amino-3-isobutoxybenzoic acid and dimethylamine is a possible, albeit likely minor, pathway.
The following diagram illustrates these potential metabolic transformations.
Caption: Predicted metabolic pathways for this compound.
Part 3: In Vitro Experimental Verification
In silico predictions must be validated by robust experimental data. In vitro assays using liver-derived subcellular fractions or cells are the cornerstone of modern ADME (Absorption, Distribution, Metabolism, and Excretion) science.[14][15]
Liver Microsomal Stability Assay
This is the workhorse assay for assessing Phase I metabolic stability.[16] Liver microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes, that are rich in CYP enzymes. The assay measures the rate of disappearance of the parent compound over time.
-
Preparation:
-
Thaw pooled human liver microsomes (e.g., from 20 mg/mL stock) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[17][18] Keep on ice.
-
Prepare a 1 µM working solution of the test compound (this compound) in the same buffer. The final organic solvent (e.g., DMSO) concentration should be ≤ 0.5%.[18]
-
Prepare an NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's protocol. This provides a sustained source of the necessary cofactor for CYP activity.[19]
-
-
Incubation:
-
Pre-warm the microsomal solution and test compound solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome/compound mixture.[16][18]
-
A parallel "minus-cofactor" incubation (substituting buffer for the NADPH system) should be run as a negative control to assess non-enzymatic degradation.[16]
-
-
Sampling & Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[16]
-
Immediately quench the reaction by adding the aliquot to a 2-4 fold volume of ice-cold acetonitrile containing an internal standard (a structurally unrelated compound used for normalization during analysis).
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g) to precipitate proteins.[19]
-
Transfer the supernatant to a new plate or vial for analysis.
-
Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[20][21]
-
The following diagram outlines this experimental workflow.
Caption: Standard workflow for an in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
For a more physiologically relevant assessment, suspension assays with cryopreserved primary hepatocytes are used.[22][23] Hepatocytes are intact liver cells containing the full complement of Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and cofactors, and they also account for compound uptake into the cell.[23][24]
The protocol is similar to the microsomal assay but uses a suspension of hepatocytes (e.g., 0.5 million viable cells/mL) in a specialized incubation medium.[22][25] The reaction is initiated by adding the test compound to the cell suspension, and samples are taken and quenched over a longer time course (e.g., up to 120 or 240 minutes) to capture slower metabolic processes.[22][25]
Data Analysis and Interpretation
The primary data from these assays is the concentration of the parent drug remaining at each time point. From this, key pharmacokinetic parameters are derived.
-
Half-Life (t½): The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line (k) is used to calculate the in vitro half-life.
-
Equation: t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver to metabolize a drug, independent of blood flow.[26] It is a crucial value for predicting in vivo hepatic clearance.
-
Equation (Microsomes): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Equation (Hepatocytes): CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of cells)
-
Given the structural alerts, this compound is predicted to have low to moderate metabolic stability . The primary aromatic amine and N,N-dimethyl groups are particularly vulnerable. The following table presents a hypothetical but plausible dataset from a human liver microsomal assay.
| Parameter | Predicted Value | Interpretation |
| In Vitro t½ (min) | 25 | Relatively rapid turnover |
| In Vitro CLint (µL/min/mg) | 55.4 | High intrinsic clearance |
| Classification | Unstable | Likely to be rapidly cleared in vivo |
Table 1: Predicted metabolic stability parameters for this compound in a human liver microsomal assay.
Part 4: Metabolite Identification
Beyond determining the rate of disappearance, identifying the metabolites formed is critical for understanding potential safety issues (e.g., reactive metabolites) and for guiding strategies to improve stability. The quenched samples from the in vitro incubations can be analyzed by high-resolution LC-MS/MS.[27][28] By comparing the mass spectra of samples from later time points to the time-zero sample, new peaks corresponding to metabolites can be identified. The mass shift from the parent compound (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation) provides strong evidence for the specific biotransformation that occurred.[27]
Conclusion and Strategic Outlook
The comprehensive analysis of this compound, based on its constituent functional groups, strongly suggests that it is a metabolically labile compound. The primary aromatic amine and the N,N-dimethyl amide moiety are predicted to be the principal "soft spots," susceptible to rapid Phase I metabolism by CYP enzymes.
This prediction, derived from established principles and in silico modeling, would be definitively tested using in vitro liver microsomal and hepatocyte stability assays. The expected outcome is a short in vitro half-life and high intrinsic clearance, classifying the compound as unstable. Such a profile would likely translate to poor bioavailability and a short duration of action in vivo, potentially hindering its development as a therapeutic agent.
For drug development professionals, this predictive assessment is not an endpoint but a critical decision point. Medicinal chemistry efforts could be strategically directed toward improving metabolic stability by:
-
Blocking Sites of Metabolism: Introducing a metabolically robust group, such as fluorine, on the aromatic ring adjacent to the amine to sterically hinder CYP access.
-
Bioisosteric Replacement: Replacing a labile group with a more stable isostere that preserves biological activity. For example, the N,N-dimethyl group could be replaced with a cyclopropylamine or incorporated into a small heterocyclic ring to prevent N-demethylation.[29]
By integrating predictive analysis with confirmatory experimental work, research teams can efficiently triage compounds, prioritize resources, and rationally design drug candidates with optimized pharmacokinetic profiles, ultimately increasing the probability of success in bringing new medicines to patients.
References
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
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Wainhaus, S. B., et al. (2010). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. American Pharmaceutical Review, 13(1). Retrieved from [Link]
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Josephy, P. D., et al. (1999). Metabolic Activation of Aromatic Amine Mutagens by Simultaneous Expression of Human Cytochrome P450 1A2, NADPH-Cytochrome P450 Reductase, and N-Acetyltransferase in Escherichia coli. Chemical Research in Toxicology, 12(1), 70-74. Retrieved from [Link]
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Ali, A., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Comput Biol Med, 141, 105157. Retrieved from [Link]
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DergiPark. (n.d.). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]. Retrieved from [Link]
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Technical Synthesis Guide: 4-Amino-3-isobutoxy-N,N-dimethylbenzamide Precursors
Executive Summary
Target Molecule: 4-Amino-3-isobutoxy-N,N-dimethylbenzamide Primary Application: Pharmaceutical intermediate (e.g., for benzamide-based monoamine reuptake inhibitors) and agrochemical scaffold (e.g., uracil herbicides). Synthesis Strategy: The synthesis hinges on the orthogonal functionalization of the benzene ring, specifically the introduction of the 3-isobutoxy ether linkage and the 1-dimethylamide moiety while managing the oxidation state of the nitrogen at position 4.
This guide details the "Nitro-Retention" Pathway , identified as the most robust industrial route. It prioritizes the stability of the nitro group through the alkylation and amidation steps, reserving the sensitive reduction to the final stage to prevent oxidation of the aniline and minimize genotoxic impurity formation.
Retrosynthetic Analysis
To design a scalable pathway, we disconnect the target molecule at its most labile points: the amide bond and the ether linkage.
Logical Disconnection
-
FGI (Functional Group Interconversion): The 4-amino group is best derived from a 4-nitro precursor to avoid side reactions during acylation/alkylation.
-
C-N Disconnection: The amide bond is cleaved to reveal the carboxylic acid and dimethylamine.
-
C-O Disconnection: The isobutoxy ether is cleaved to reveal the phenol (3-hydroxy) and an isobutyl electrophile.
Figure 1: Retrosynthetic tree illustrating the "Nitro-Retention" strategy.
Detailed Synthesis Pathways
Phase 1: Preparation of the Core Scaffold
Starting Material: 3-Hydroxy-4-nitrobenzoic acid (CAS: 619-14-7).
Note: If not commercially available, this is synthesized via the nitration of 3-hydroxybenzoic acid using
Step 1: O-Alkylation (Etherification)
This step introduces the isobutoxy tail. The steric bulk of the isobutyl group requires optimized conditions to prevent elimination side reactions.
-
Reagents: Isobutyl bromide (1-Bromo-2-methylpropane), Potassium Carbonate (
), Potassium Iodide (KI). -
Solvent: DMF (N,N-Dimethylformamide) or NMP.
-
Reaction:
Protocol 1.1: Synthesis of 4-Nitro-3-isobutoxybenzoic acid
-
Charge a reactor with 3-Hydroxy-4-nitrobenzoic acid (1.0 eq) and DMF (5 vol).
-
Add
(2.5 eq) followed by catalytic KI (0.1 eq). -
Heat the suspension to 60°C.
-
Dose Isobutyl bromide (1.2 eq) dropwise over 1 hour.
-
Maintain at 80°C for 6–8 hours. Monitor by HPLC for phenol consumption.
-
Workup: Cool to 20°C. Pour into ice water (10 vol). Acidify to pH 3 with HCl.
-
Isolation: Filter the precipitated solid. Recrystallize from Ethanol/Water.
-
Yield Target: 85–90%.
Phase 2: Amidation
Conversion of the carboxylic acid to the
Step 2: Acid Chloride Activation & Amidation
-
Reagents: Thionyl Chloride (
), Dimethylamine (aqueous or THF solution). -
Solvent: Toluene or DCM.
Protocol 1.2: Synthesis of 4-Nitro-3-isobutoxy-N,N-dimethylbenzamide
-
Suspend 4-Nitro-3-isobutoxybenzoic acid (1.0 eq) in Toluene (8 vol).
-
Add
(1.5 eq) and a drop of DMF (catalyst). -
Reflux for 3 hours until gas evolution ceases (formation of acid chloride).
-
Concentrate to remove excess
(azeotrope with toluene). -
Dissolve residue in DCM (5 vol) and cool to 0°C.
-
Add Dimethylamine (2.0 M in THF, 2.5 eq) slowly, maintaining temp < 10°C.
-
Quench with water after 2 hours. Wash organic layer with Sat.[1][2]
. -
Evaporate solvent to yield a yellow solid.[2]
Phase 3: Nitro Reduction (Final Step)
Reducing the nitro group to the aniline. Catalytic hydrogenation is the "cleanest" method, avoiding heavy metal waste (Fe/Sn).
Protocol 1.3: Synthesis of this compound
-
Dissolve the nitro-amide precursor (1.0 eq) in Methanol (10 vol).
-
Add 10% Pd/C catalyst (5 wt% loading).
-
Pressurize hydrogenation vessel to 3 bar (45 psi)
. -
Stir at RT for 4–6 hours.
-
Filter through Celite to remove catalyst.
-
Concentrate filtrate.
-
Purification: Recrystallize from Isopropyl Acetate/Heptane to remove potential des-isobutyl impurities.
Critical Process Parameters (CPPs) & Data
Key Reaction Parameters
| Step | Parameter | Range | Rationale |
| Alkylation | Temperature | 75–85°C | Below 75°C, reaction is sluggish; above 90°C, isobutyl bromide eliminates to isobutylene. |
| Alkylation | Stoichiometry | 1.2–1.5 eq Alkyl halide | Excess required due to volatility and minor hydrolysis of the halide. |
| Amidation | pH Control | Basic (Excess Amine) | Acid scavengers are critical to prevent HCl salt formation of the amine, stalling the reaction. |
| Reduction | 1–5 bar | High pressure is unnecessary and increases safety risk; the nitro group reduces easily. |
Impurity Profile
-
Genotoxic Impurity (GTI): Unreacted Isobutyl bromide (alkylating agent). Must be controlled to < ppm levels in the final step.
-
Regioisomer: 2-Nitro-3-isobutoxy isomers (if starting material is impure).
-
Over-reduction: Reduction of the benzene ring (rare with Pd/C under mild conditions).
Process Flow Diagram
Figure 2: Process flow for the synthesis of this compound.
References
-
Vertex AI Search . (2025). Process for producing 3-nitro-4-alkoxybenzoic acid. EP1621528A1. 3
-
Organic Syntheses . (2025). Preparation of p-Nitrobenzoic Acid via Oxidation. Org. Syn. Coll. Vol. 1, 394. 4
-
PubChem . (2025).[5] 3-Butoxy-4-nitrobenzoic acid (CID 253531).[5] National Library of Medicine. 5[6][3]
-
ChemicalBook . (2023).[7] Synthesis of 3-Hydroxy-4-nitrobenzoic acid. 7
-
ResearchGate . (2025). Synthesis of amino acid derivatives of p-aminobenzoic acid. 8[6][3]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-Butoxy-4-nitrobenzoic acid | C11H13NO5 | CID 253531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Hydroxy-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Structural Elucidation and Purity Profiling of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide via High-Field NMR
Application Note: AN-NMR-2026-04
Executive Summary
This application note details the structural characterization of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide , a pharmacophore sharing structural homology with prokinetic agents (e.g., Mosapride, Itopride intermediates). The simultaneous presence of an electron-donating amine/alkoxy system and a sterically hindered N,N-dimethylamide moiety presents unique spectral challenges—specifically, rotameric broadening and non-equivalence at ambient temperatures.
This guide provides a validated protocol for 1H and 13C NMR acquisition, emphasizing solvent selection to mitigate exchange broadening and variable-temperature (VT) strategies to confirm amide bond rotation.
Chemical Context & Structural Logic[1][2]
The Molecule[3]
-
Core Scaffold: 1,3,4-trisubstituted benzene ring.
-
Electronic Environment: Push-pull system. The electron-donating 4-amino and 3-isobutoxy groups significantly shield the aromatic ring, while the 1-carboxamide group exerts a deshielding anisotropic effect.
-
Key Analytical Challenge (Rotamerism): The C(O)-N bond possesses partial double-bond character (
hybridization), creating a high rotational energy barrier (approx. 15–18 kcal/mol). At 298 K, the two N-methyl groups are magnetically non-equivalent, appearing as distinct signals rather than a single singlet.
Diagram: Structural Assignment Logic
The following decision tree illustrates the logic flow for assigning the aromatic regiochemistry and confirming the amide rotamers.
Figure 1: Logic flow for structural assignment. Note the temperature dependence of the N-Me signals.
Experimental Protocol
Materials & Preparation
-
Solvent: DMSO-d6 (99.9% D) is mandatory .
-
Reasoning: CDCl3 often leads to broadening of the amide/amine protons due to exchange and poor solubility of the polar benzamide. DMSO stabilizes the NH2 protons via hydrogen bonding, yielding sharp, integrable singlets.
-
-
Concentration: 10–15 mg in 0.6 mL solvent (for 1H); 30–50 mg (for 13C).
-
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
Acquisition Parameters (400 MHz+)
| Parameter | 1H NMR (Standard) | 1H NMR (VT - Optional) | 13C NMR |
| Pulse Angle | 30° | 30° | 45° |
| Relaxation Delay (D1) | 1.0 s | 2.0 s | 2.0 s |
| Scans (NS) | 16 | 16 | 1024+ |
| Temperature | 298 K (25°C) | 353 K (80°C) | 298 K |
| Spectral Width | -2 to 14 ppm | -2 to 14 ppm | -10 to 220 ppm |
Critical QC Step: If the N-methyl region shows a "lump" or broad hump at 298 K, the sample may contain trace acid or be at an intermediate exchange rate. Heat to 353 K to coalesce into a sharp singlet for quantitation.
Spectral Analysis & Assignments
1H NMR Interpretation (DMSO-d6, 400 MHz)
The spectrum is divided into three distinct zones.
Zone A: Aromatic Region (Regiochemistry)
The 1,3,4-substitution pattern creates an ABX (or more accurately, an AMX) spin system.
-
H-5 (Ortho to NH2): Appears as a doublet at ~6.65 ppm (
Hz).-
Mechanistic Insight: The strong +M (mesomeric) effect of the amino group increases electron density at the ortho position, causing significant upfield shielding [1].
-
-
H-6 (Ortho to Carbonyl): Appears as a doublet of doublets (dd) at ~7.55 ppm (
Hz).-
Mechanistic Insight: Deshielded by the anisotropic cone of the carbonyl group. It couples to H-5 (ortho) and H-2 (meta).
-
-
H-2 (Isolated): Appears as a doublet at ~7.45 ppm (
Hz).-
Mechanistic Insight: Located between the alkoxy and amide groups.[1] It shows only meta-coupling to H-6.
-
Zone B: The Amide Rotamers (N-Me2)
At 25°C, the N,N-dimethyl group is non-equivalent due to the partial
-
Signal 1 (cis to O): Singlet, ~2.90 ppm (3H).
-
Signal 2 (trans to O): Singlet, ~3.00 ppm (3H).
-
Validation: Integration must sum to 6H.
Zone C: Isobutoxy & Amine[2]
-
NH2: Broad singlet at ~5.20 ppm (2H). Exchangeable with D2O.
-
Isobutoxy -OCH2-: Doublet at ~3.75 ppm (2H,
Hz). -
Isobutoxy -CH-: Multiplet (septet-like) at ~2.05 ppm (1H).
-
Isobutoxy -CH3: Doublet at ~1.00 ppm (6H).
13C NMR Interpretation (DMSO-d6, 100 MHz)
| Carbon Type | Approx.[3][4][1][5][6] Shift (ppm) | Assignment Notes |
| Carbonyl (C=O) | 170.5 | Most deshielded signal. |
| C-4 (C-NH2) | 142.0 | Ipso carbon attached to amine. |
| C-3 (C-OR) | 146.5 | Ipso carbon attached to oxygen. |
| C-1 (C-C=O) | 125.0 | Quaternary carbon attached to carbonyl. |
| Ar-CH (C-6) | 121.0 | |
| Ar-CH (C-2) | 111.0 | |
| Ar-CH (C-5) | 114.0 | Shielded by ortho-NH2. |
| O-CH2 | 74.5 | Deshielded by oxygen. |
| N-CH3 (Rotamer A) | 35.0 | Distinct signal 1. |
| N-CH3 (Rotamer B) | 39.5 | Distinct signal 2 (often broader). |
| CH (Isobutyl) | 27.5 | |
| CH3 (Isobutyl) | 19.0 |
Advanced Validation: Variable Temperature (VT) NMR
To conclusively distinguish between impurities and rotamers, perform a VT experiment.
-
Acquire at 25°C: Observe two N-Me singlets.
-
Heat to 80°C: The thermal energy overcomes the rotational barrier (
). -
Result: The two singlets will broaden and coalesce into a single sharp singlet at the weighted average chemical shift.
-
If peaks remain distinct at 80°C: They are likely impurities, not rotamers.
-
If peaks coalesce: Confirms the N,N-dimethylamide structure.
-
Diagram: Experimental Workflow
Figure 2: Step-by-step experimental workflow ensuring rotamer validation.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[7] (Standard text for substituent additivity rules).
-
Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Link
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for 13C chemical shift tables). Link
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Protocol for VT-NMR and solvent selection).
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. journals.co.za [journals.co.za]
- 7. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide in aqueous media
Document ID: TSG-A43IDB-SOL-001
Last Updated: February 23, 2026
Introduction: Understanding the Solubility Challenge
Welcome to the technical support guide for 4-Amino-3-isobutoxy-N,N-dimethylbenzamide. This document is designed for researchers, scientists, and drug development professionals to proactively address and overcome solubility challenges encountered with this compound in aqueous media.
This compound is a substituted benzamide derivative with a unique structural composition that presents a significant formulation challenge. Its molecular architecture includes:
-
A hydrophilic primary amine (-NH2) at the 4-position, which can act as a hydrogen bond donor and a weak base.
-
A hydrophobic isobutoxy group (-OCH2CH(CH3)2) at the 3-position, which adds significant lipophilicity and steric bulk.
-
A polar tertiary amide (-CON(CH3)2) group.
-
An aromatic benzene ring , which is inherently hydrophobic.
The interplay between the hydrophilic amine and the bulky, hydrophobic isobutoxy group is the primary reason for its poor aqueous solubility. While a similar compound lacking the isobutoxy group, 4-Amino-N,N-dimethylbenzamide, is reported to be very soluble in water, the addition of the isobutoxy side chain drastically increases the molecule's lipophilicity, leading to unfavorable interactions with water.[1] This guide provides a foundational understanding and practical, step-by-step protocols to systematically overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS pH 7.4)?
The molecular structure of the compound is the root cause. The large, non-polar isobutoxy group and the benzene ring create a significant hydrophobic character that dominates the solubilizing effects of the polar amino and amide groups at neutral pH. Water molecules are highly ordered and form strong hydrogen bonds with each other; disrupting this network to accommodate a large hydrophobic molecule is energetically unfavorable, leading to low solubility.
Q2: What are the primary strategies to improve the aqueous solubility of this compound?
There are three primary, well-established strategies for enhancing the solubility of poorly water-soluble compounds like this one[2][3]:
-
pH Adjustment: Leveraging the basic nature of the 4-amino group. By lowering the pH of the aqueous medium, this group becomes protonated, forming a positively charged ammonium salt which is significantly more water-soluble.[4][5]
-
Co-solvency: Using a water-miscible organic solvent in which the compound is highly soluble to create a solvent mixture with increased solubilizing power.[6][7] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).
-
Complexation with Cyclodextrins: Employing cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic portion of your compound can become encapsulated within this cavity, forming an "inclusion complex" that has a much higher apparent solubility in water.[8][][10]
Q3: Can I just dissolve it in 100% DMSO for my cell-based assay?
While the compound is likely highly soluble in DMSO, using high concentrations of DMSO in cell-based assays is strongly discouraged. DMSO can induce cellular differentiation, exhibit cytotoxicity, and interfere with assay signaling pathways, often at concentrations as low as 0.5-1.0%. The best practice is to prepare a highly concentrated stock solution in 100% DMSO and then dilute it serially into your aqueous assay buffer, ensuring the final DMSO concentration remains at a non-interfering level (typically ≤0.1%).
Q4: How does the isobutoxy group specifically impact solubility compared to a smaller methoxy or ethoxy group?
The isobutoxy group is significantly larger and more hydrophobic than smaller alkoxy groups. The increased number of carbon atoms and the branched structure contribute to a larger non-polar surface area. This enhances the lipophilic nature of the molecule more substantially, leading to a greater decrease in aqueous solubility compared to analogues with methoxy or ethoxy groups at the same position.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct, issue-resolution format.
Issue 1: My compound precipitates immediately upon dilution from an organic stock solution into my aqueous buffer.
-
Possible Cause: The final concentration in the aqueous buffer exceeds the compound's thermodynamic solubility limit, even with a small amount of co-solvent present. This is a very common issue for highly hydrophobic compounds.
-
Troubleshooting Steps:
-
Decrease Final Concentration: The simplest solution is to lower the target final concentration of the compound in your assay.
-
Increase Co-solvent Percentage: Cautiously increase the final percentage of the organic co-solvent (e.g., from 0.1% DMSO to 0.5% DMSO), but always validate that this new concentration does not affect your experimental model.
-
Switch to pH Adjustment: If your experimental system can tolerate a lower pH, this is a powerful alternative. Prepare your aqueous buffer at an acidic pH (e.g., pH 4-5) before adding the compound. See Protocol 2.
-
Utilize Cyclodextrins: Pre-formulate the compound with a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form a highly soluble inclusion complex before dilution.[11] This is often the most effective and biologically benign solution. See Protocol 4.
-
Issue 2: The pH of my buffer changes after I add the acidic solution of my compound.
-
Possible Cause: The buffer capacity of your final solution is insufficient to handle the addition of the acidified compound stock.
-
Troubleshooting Steps:
-
Increase Buffer Strength: Increase the molarity of your buffering agent (e.g., from 10 mM phosphate to 50 mM phosphate) to enhance its buffering capacity.
-
Perform a Final pH Adjustment: After diluting your compound into the final buffer, check the pH and carefully adjust it back to the desired value using dilute NaOH or HCl.
-
Use a More Robust Buffer: Consider using a buffer with a pKa closer to your target final pH for maximum buffering capacity in that range.
-
Issue 3: I observe cell toxicity or assay interference that I suspect is from my solubilization method.
-
Possible Cause: The co-solvent (e.g., DMSO, ethanol) or the extreme pH is affecting the biological system.
-
Troubleshooting Steps:
-
Run Vehicle Controls: Always run parallel experiments with the vehicle (the solubilizing agent without the compound) at the exact same final concentration to isolate the effect of the vehicle from the effect of the compound.
-
Reduce Co-solvent Concentration: This is the most critical step. Optimize your dilution scheme to use the absolute minimum final concentration of the organic solvent.
-
Switch to Cyclodextrins: Cyclodextrin derivatives like HP-β-CD are generally considered safe and are often used in parenteral formulations due to their low toxicity.[11] They are an excellent alternative to organic co-solvents.
-
Data Summary & Predictive Solubility Profile
The following table provides an estimated solubility profile for this compound based on its chemical structure. Note: These are predictive values; it is imperative to experimentally determine the solubility in your specific solvent systems.
| Solvent/System | Predicted Solubility | Rationale & Scientist's Notes |
| Water (pH 7.0) | Very Poor (<0.1 mg/mL) | The large hydrophobic isobutoxy group dominates at neutral pH, leading to minimal aqueous solubility. |
| PBS (pH 7.4) | Very Poor (<0.1 mg/mL) | Similar to pure water. The presence of salts will not significantly improve solubility. |
| Aqueous HCl (pH 2.0) | Good to High | At this low pH, the 4-amino group will be fully protonated (-NH3+), forming a salt that is significantly more soluble in water.[12] |
| DMSO | High (>50 mg/mL) | Excellent solvent for preparing high-concentration stock solutions.[13] |
| Ethanol | Moderate to Good | A good polar organic solvent that can be used as a co-solvent. |
| Methanol | Moderate to Good | Similar to ethanol, effective for solubilization.[14] |
| 20% (w/v) HP-β-CD (in water) | Good to High | Cyclodextrin complexation can dramatically increase apparent aqueous solubility by encapsulating the hydrophobic parts of the molecule.[10][11] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol details the standard method for preparing a high-concentration stock solution for serial dilution into aqueous media.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vial or polypropylene microtube
Procedure:
-
Weigh Compound: Accurately weigh a precise amount of the solid compound (e.g., 5 mg) and place it into a clean, dry vial.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with MW=250.34 g/mol , add 199.7 µL of DMSO to 5 mg).
-
Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Inspect for Clarity: Visually inspect the solution against a bright background to ensure all solid material has dissolved.
-
Apply Sonication (Optional): If particulates remain, sonicate the vial in a water bath for 5-10 minutes to facilitate dissolution.
-
Store Properly: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Scientist's Note: Always use anhydrous DMSO to prevent the introduction of water, which can cause precipitation of highly hydrophobic compounds over time, even at low temperatures.
Protocol 2: pH-Mediated Solubilization in Aqueous Media
This protocol leverages the basicity of the 4-amino group to achieve solubility by forming a salt at low pH.
Materials:
-
This compound (solid)
-
1 M Hydrochloric Acid (HCl)
-
Deionized Water
-
pH meter
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare Acidic Diluent: In a beaker, prepare the required volume of an acidic solution (e.g., pH 2.0) using deionized water and adding 1 M HCl dropwise while monitoring with a calibrated pH meter.
-
Add Compound: Weigh the desired amount of the solid compound and add it directly to the acidic solution while stirring.
-
Facilitate Dissolution: Continue stirring for 15-30 minutes. The compound should dissolve as it protonates to form the more soluble hydrochloride salt. Gentle warming (37°C) can be used to expedite the process.
-
Use for Dilution: This acidified, solubilized stock can now be used for further dilutions into a well-buffered medium. Be mindful of the final pH and the buffering capacity of your destination solution.
-
Scientist's Note: This method is ideal for in vitro assays that are not sensitive to pH or for formulation development. It is crucial to confirm that the low pH does not degrade the compound or interfere with the experimental endpoint. The protonation of amines to increase water solubility is a fundamental principle in medicinal chemistry.[4][5]
Protocol 3: Co-Solvent System for Aqueous Formulations
This protocol describes using a water-miscible organic solvent to keep the compound in solution.
Materials:
-
Concentrated stock solution of the compound in DMSO or Ethanol (from Protocol 1)
-
Aqueous assay buffer (e.g., PBS, TRIS)
-
Vortex mixer
Procedure:
-
Determine Final Concentrations: Decide the final desired concentrations of both the compound and the co-solvent in your assay. The co-solvent concentration should be kept to an absolute minimum (ideally ≤0.1%).
-
Prepare Intermediate Dilution (Optional): For very high dilutions, it may be necessary to first make an intermediate dilution of the stock solution in pure co-solvent or the assay buffer.
-
Final Dilution: Vigorously vortex the aqueous buffer. While it is still vortexing, rapidly inject the required volume of the compound's stock solution directly into the buffer.
-
Immediate Use: Use the freshly prepared solution immediately to minimize the risk of precipitation over time.
-
Scientist's Note: The technique of adding the stock solution to a rapidly vortexing buffer is critical. It promotes rapid dispersion and mixing, preventing the formation of localized high concentrations of the compound that can lead to immediate precipitation. This is a common technique for compounds that are "kinetically trapped" in solution.
Protocol 4: Solubility Enhancement using Cyclodextrins
This protocol uses (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) to form an inclusion complex, significantly increasing aqueous solubility.[][11]
Materials:
-
This compound (solid)
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Stir plate and magnetic stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, to make a 20% solution, dissolve 2 g of HP-β-CD in water and bring the final volume to 10 mL. Stir until fully dissolved.
-
Add Compound: Add an excess amount of the solid compound to the HP-β-CD solution.
-
Equilibrate: Tightly seal the container and stir the suspension at room temperature for 24-48 hours, protected from light. This allows the system to reach equilibrium for complex formation.
-
Remove Undissolved Compound: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved solid.
-
Determine Concentration: The clear filtrate now contains the solubilized compound-cyclodextrin complex. The exact concentration of the dissolved compound must be determined analytically (e.g., using HPLC-UV or LC-MS).
-
Scientist's Note: The formation of a cyclodextrin inclusion complex is an equilibrium-driven process.[15] Using an excess of the solid drug ensures that the maximum possible concentration is achieved in the cyclodextrin solution. This method is highly effective for increasing the apparent solubility of hydrophobic molecules for both in vitro and in vivo applications.[8][10]
Visualizations
Workflow for Selecting a Solubilization Strategy
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
References
-
ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
-
Hilaris Publisher. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]
-
PMC (PubMed Central). (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
-
PMC (PubMed Central). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
PMC (PubMed Central). (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation – Introductory Organic Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
Sources
- 1. 4-Amino-N,N-dimethylbenzamide, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. Isolation (Recovery) [chem.ualberta.ca]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. longdom.org [longdom.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzet.com [alzet.com]
- 12. Workup [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
Minimizing degradation of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide under thermal stress
Welcome to the technical support center for 4-Amino-3-isobutoxy-N,N-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing the thermal degradation of this compound. The following troubleshooting guides and FAQs are structured to address specific challenges you may encounter during your experiments, ensuring the integrity and stability of your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of this compound.
Q1: What are the primary functional groups in this compound that are susceptible to thermal degradation?
A1: The molecule contains three key functional groups that can be susceptible to thermal stress: the aromatic amino group, the isobutoxy ether linkage, and the N,N-dimethylbenzamide moiety. The aromatic amine is prone to oxidation, which can be accelerated by heat. The ether linkage can undergo cleavage at elevated temperatures, and the amide bond, while generally stable, can be susceptible to hydrolysis, especially in the presence of moisture at high temperatures.
Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1][2][3] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3] Containers should be tightly sealed to protect against moisture.[2][3] For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: Are there any known incompatibilities I should be aware of when working with this compound at elevated temperatures?
A3: Yes, benzamides can react with strong oxidizing agents, strong acids, and strong bases, and these reactions can be exacerbated by heat.[1] Additionally, contact with certain metals can catalyze degradation reactions. It is crucial to use high-quality, inert materials for all vessels and equipment that will come into contact with the compound during heating.
Q4: What are the initial signs of thermal degradation in my sample of this compound?
A4: Visual inspection may reveal a change in color (e.g., darkening or yellowing) or physical state of the solid material. For solutions, the appearance of discoloration or precipitation can indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential for detecting and quantifying degradation products.[4]
Section 2: Troubleshooting Experimental Challenges
This section provides in-depth, question-and-answer-based troubleshooting for specific issues that may arise during experiments involving thermal stress.
Issue 1: Unexpected Peaks in HPLC Analysis After Heating
Q: I ran an HPLC analysis on my sample of this compound after heating it in solution, and I see several new, unexpected peaks. What could be the cause?
A: The appearance of new peaks in your chromatogram is a strong indicator of degradation. The identity of these peaks will depend on the specific conditions of your experiment (solvent, temperature, duration of heating, and presence of other reagents). Here’s a systematic approach to understanding and mitigating this issue:
Causality Explained:
Thermal stress provides the activation energy for various chemical reactions. For this compound, the most probable degradation pathways under thermal stress include:
-
Oxidation of the Aromatic Amine: The primary amino group on the benzene ring is susceptible to oxidation, which can be accelerated by heat, especially in the presence of oxygen. This can lead to the formation of nitroso, nitro, or other colored polymeric impurities.
-
Hydrolysis of the Amide Bond: If your solvent contains water, even in trace amounts, heating can promote the hydrolysis of the N,N-dimethylbenzamide functional group. This would result in the formation of 4-amino-3-isobutoxybenzoic acid and dimethylamine.
-
Cleavage of the Isobutoxy Ether: Ether linkages can be cleaved under harsh thermal conditions, potentially leading to the formation of a phenol derivative (4-amino-3-hydroxy-N,N-dimethylbenzamide) and isobutene or isobutanol.
Proposed Degradation Pathways
Caption: Forced degradation experimental workflow.
Issue 2: Poor Recovery of the Parent Compound After an Experiment Involving Heat
Q: After performing a reaction at an elevated temperature, the yield of my desired product is low, and I suspect degradation of my starting material, this compound. How can I confirm this and prevent it in the future?
A: Low recovery of the parent compound is a common consequence of thermal degradation. To address this, you need to quantify the extent of degradation and optimize your experimental conditions.
Causality Explained:
The rate of chemical degradation is highly dependent on temperature. According to the Arrhenius equation, a general rule of thumb is that the rate of many chemical reactions doubles for every 10°C increase in temperature. Therefore, even a modest increase in your reaction temperature could be significantly accelerating the degradation of your starting material.
Quantitative Data Summary:
While specific quantitative data for this compound is not publicly available, the following table provides a general framework for assessing thermal stability based on common practices in forced degradation studies. [4]The goal is typically to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded themselves. [4]
| Stress Condition | Temperature | Duration | Expected Degradation |
|---|---|---|---|
| Solid State | 80°C | 48 hours | 5-20% |
| Solution (Neutral) | 60°C | 24 hours | 5-20% |
| Solution (Acidic) | 60°C | 12 hours | >10% |
| Solution (Basic) | 60°C | 12 hours | >10% |
Mitigation Strategies:
-
Lower Reaction Temperature: If possible, investigate whether your desired reaction can proceed efficiently at a lower temperature.
-
Reduce Reaction Time: Minimize the duration the compound is exposed to elevated temperatures.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation of the aromatic amine.
-
Solvent Purity: Ensure your solvents are dry and free of impurities that could catalyze degradation.
-
pH Control: If applicable to your reaction, buffering the solution to a neutral pH can help prevent acid- or base-catalyzed hydrolysis of the amide bond.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to prevent the oxidation of the aromatic amine.
By systematically applying these strategies and monitoring the stability of your compound with a reliable analytical method, you can significantly improve the outcome of your experiments involving thermal stress.
Section 3: References
-
A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies. Benchchem.
-
Benzamide. PubChem, National Institutes of Health.
-
MATERIAL SAFETY DATA SHEET - BENZAMIDE 98%. Oxford Lab Fine Chem LLP.
-
SAFETY DATA SHEET - Benzamide. MilliporeSigma.
-
Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
-
Thermal degradation of amines for CO2 capture. ResearchGate.
-
BENZAMIDE - HAZARD SUMMARY. New Jersey Department of Health.
-
THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge - University of Kentucky.
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI.
-
Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. PMC.
-
4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide. Benchchem.
-
Prediction of Amines Thermal Degradation in CO2 Capture Process Using Intelligent Techniques. PSE Community.org.
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. LGC.
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
-
4-Amino-N,N-dimethylbenzamide. PubChem, National Institutes of Health.
-
degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions. Benchchem.
-
Trends in Analytical chemistry. CONICET.
-
Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge - University of Kentucky.
-
4-Amino-3-methoxy-N-methylbenzamide. Sigma-Aldrich.
-
Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution. OSTI.gov.
-
4-Amino-N,N-dimethylbenzamide, 97+%. Thermo Scientific Chemicals.
-
Thermal Degradation Behavior of Structurally Diverse Alkanolamines: Insights into Stability, Physicochemical Property Changes, and Degradation Pathways. ResearchGate.
-
Degradation pathways of amino acids during thermal utilization of biomass: a review. SpringerLink.
-
4-amino-3-(3-iodophenoxy)-N,N-dimethylbenzamide. PubChem, National Institutes of Health.
-
3-Amino-N,N-dimethylbenzamide Properties. EPA.
-
THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC.
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET.
-
4-Amino-3-fluoro-N,N-dimethylbenzamide. Chemsrc.
-
4-Amino-N,N-dimethylbenzamide, 97+%. Thermo Scientific Chemicals.
-
Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. PMC.
-
Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniqu. MDPI.
-
Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H. ScienceDirect.
-
Supporting Information for Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journals.
-
Stability Indicating Analytical Method Development and Validation of a RP-HPLC Assay Method for the Quantification of Milnacipran Hydrochloride in Bulk and Its Formulation. IOSR Journal of Pharmacy and Biological Sciences.
-
(3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Organic Syntheses.
-
Determination of d -Amino Acids Labeled with Fluorescent Chiral Reagents, R (−)- and S (+)-4-(3-Isothiocyanatopyrrolidin-1-yl)-7- ( N,N -dimethylaminosulfonyl)-2,1,3-benzoxadiazoles, in Biological and Food Samples by Liquid Chromatography. PlumX Metrics.
Sources
Resolving baseline noise in HPLC analysis of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide
Technical Support Center: Resolving Baseline Noise in HPLC Analysis of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide
Executive Summary: The Molecule & The Challenge
Subject: this compound Chemical Profile:
-
Core: Aniline derivative (Basic, pKa ~3–5).[1]
-
Functional Groups: Isobutoxy (Lipophilic), Dimethylbenzamide (UV Active).[1]
-
Common Application: Drug intermediate (e.g., Tesofensine precursors), impurity profiling.[1]
The Problem: Baseline noise in the analysis of this molecule is rarely "random." It is usually a symptom of amine-silanol interactions , oxidative instability of the aniline moiety , or mobile phase UV-cutoff conflicts when detecting the benzamide chromophore (typically <220 nm). This guide deconstructs these variables into a self-validating troubleshooting workflow.
Module 1: Diagnosing the Noise Signature
Before touching the instrument, you must classify the noise. Use this logic flow to determine if the issue is Chemical (Mobile Phase/Column) or Mechanical (Pump/Detector).
Visual Workflow: The Noise Decision Tree
Figure 1: Diagnostic logic tree to isolate mechanical vs. chemical noise sources.
Module 2: Chemical Factors (The "Amine" Challenge)
Q: My baseline is "fuzzy" and I see tailing on the main peak. Is my column failing?
A: Likely not. This is often due to Silanol Activity or Oxidation . this compound contains a basic nitrogen (aniline).[1] At neutral pH, residual silanols on the silica support are ionized (SiO⁻), attracting the protonated amine (NH₃⁺). This causes peak tailing and "smearing," which raises the baseline noise floor.
The Fix (Protocol):
-
pH Control: Ensure your mobile phase pH is > 1.5 units away from the analyte's pKa.[1]
-
Add an Ion Pair Reagent (Optional): If tailing persists, add 5–10 mM Triethylamine (TEA) to the mobile phase.[1] TEA saturates the silanol sites, "blocking" them from your analyte.
-
Prevent Oxidation: Anilines oxidize over time, turning the mobile phase yellow/brown and increasing UV background.
-
Rule: Use Amber Glassware for the analyte and replace mobile phases every 24 hours .
-
Module 3: Mobile Phase & UV Cutoffs
Q: I am detecting at 210 nm to maximize sensitivity, but the baseline noise is high. Why?
A: You are likely operating near the UV Cutoff of your mobile phase components. The benzamide group absorbs strongly in the low UV range (<220 nm). However, many common solvents also absorb here.[1] As the gradient changes (e.g., increasing %B), the background absorbance changes, creating a drifting or noisy baseline.[2]
Data Table: UV Cutoff Limits for Common Reagents
| Reagent | UV Cutoff (nm) | Risk at 210 nm? | Recommendation |
| Acetonitrile (HPLC Grade) | 190 | Low | Preferred Organic Modifier |
| Methanol (HPLC Grade) | 205 | High | Avoid <220 nm; causes baseline lift |
| Tetrahydrofuran (THF) | 212 | Critical | Do not use for low UV detection |
| Trifluoroacetic Acid (TFA) | <200 | Moderate | 0.1% TFA absorbs significantly <215 nm |
| Formic Acid | 210 | High | Use lowest effective conc.[1] (0.05%) |
Protocol:
-
Switch Modifiers: If using Methanol/Formic Acid at 210 nm, switch to Acetonitrile/Phosphoric Acid (if MS detection is not required) or Acetonitrile/TFA .
-
Reference Wavelength: Ensure your DAD reference wavelength is set correctly (e.g., 360 nm with 100 nm bandwidth) to compensate for refractive index changes, but never set the reference inside the absorption band of the analyte.
Module 4: Hardware & Physical Factors
Q: The baseline has a consistent, rhythmic sine-wave pattern. Is it the pump?
A: Yes, this is the hallmark of Pump Pulsation or Mixing Issues . When mixing aqueous buffers with organic solvents (especially TFA/Acetonitrile gradients), the mixing thermodynamics can release gas or create viscosity changes that optical detectors read as noise.
Troubleshooting Steps:
-
The "Bubble" Check:
-
Are there air gaps in the PTFE lines?
-
Action: Purge the pump for 5 minutes at 5 mL/min. Open the purge valve to release trapped air.
-
-
The Mixing Check:
-
TFA and Acetonitrile mix endothermically.[1] If your system lacks a sufficient Static Mixer (or if the dwell volume is too low), the detector sees "pockets" of unmixed solvent.
-
Action: Install a larger volume mixer (e.g., 350 µL) or premix your mobile phases (e.g., A: 95% Water/5% ACN + Modifier; B: 5% Water/95% ACN + Modifier).[1]
-
-
The Seal Check:
-
If the sine wave period matches the pump stroke volume (check manual), a Check Valve or Pump Seal is failing.
-
Validation: Run the "Leak Test" in your chromatography software (LabSolutions/OpenLab).
-
Visual Workflow: System Suitability & Washing
The isobutoxy group makes this molecule lipophilic ("sticky"). Ghost peaks from previous runs can look like baseline noise.[1]
Figure 2: Mandatory wash protocol to prevent lipophilic carryover.
References
-
Dolan, J. W. (2019).[1] HPLC Diagnostic Skills—Noisy Baselines. LCGC North America.[1] Link
-
Agilent Technologies. (2022).[1] Eliminating Baseline Problems in HPLC. Agilent Technical Support. Link
-
Waters Corporation. (2025).[1] Wavelength Cutoffs for Mixed Mobile Phases. Waters Support Library. Link
-
Kromasil. (2024).[1][3] Mobile Phase pH and UV Cut-off Guide. Kromasil FAQ. Link
-
Phenomenex. (2023).[1] Troubleshooting HPLC Baseline Issues: Drift, Noise, and Spikes. Phenomenex Technical Guide. Link
Sources
Scale-up challenges for 4-Amino-3-isobutoxy-N,N-dimethylbenzamide manufacturing
Technical Support Center: Manufacturing Guide for 4-Amino-3-isobutoxy-N,N-dimethylbenzamide
Welcome to the Process Chemistry Support Hub
Subject: Scale-Up & Troubleshooting for this compound (AIDB) Ticket ID: SC-AIDB-2024 Assigned Specialist: Senior Application Scientist, Process Development Group
Executive Technical Overview
The manufacturing of This compound (AIDB) presents a classic "polymorphic" process challenge. While the molecule appears structurally simple, the combination of an electron-rich aniline, a steric-sensitive isobutoxy ether, and a volatile amide creates a "perfect storm" for scale-up failures.
The Central Conflict: The primary difficulty lies in the regioselectivity of alkylation (O- vs. N-alkylation) and the control of genotoxic impurities (GTIs) stemming from the isobutylating agent.
This guide moves beyond standard textbook protocols, offering field-tested strategies to mitigate risk during the transition from gram-scale medicinal chemistry to kilogram-scale pilot production.
Route Selection & Process Logic
To ensure scalability, we must first validate the synthetic route. The "Medicinal Chemistry Route" often fails at scale due to poor selectivity.
The Strategic Pivot: Nitro vs. Amino
-
Legacy Route (Avoid): Direct alkylation of 4-amino-3-hydroxybenzoic acid.
-
Failure Mode: The aniline nitrogen is nucleophilic. Even with base modulation, you will generate significant N-alkylated and N,O-dialkylated impurities, which are difficult to purge via crystallization.
-
-
Recommended Scalable Route: Alkylation of the Nitro precursor (3-hydroxy-4-nitrobenzoic acid), followed by amidation and reduction.
-
Logic: The nitro group withdraws electrons, rendering the nitrogen non-nucleophilic. This guarantees exclusive O-alkylation.
-
Visualizing the Pathway
Figure 1: Recommended manufacturing route prioritizing regioselectivity by utilizing the nitro-precursor strategy.
Critical Process Parameters (CPPs) & Data
The following parameters are non-negotiable for maintaining quality attributes.
| Process Step | Critical Parameter | Target Range | Scientific Rationale |
| 1. Alkylation | Solvent Selection | DMF or NMP | Polar aprotic solvents are required to solvate the phenoxide anion, enhancing the rate of |
| 1. Alkylation | Temperature | 75–85°C | Below 70°C: Reaction stalls (steric hindrance). Above 90°C: Significant degradation of the nitro-aromatic core. |
| 2. Amidation | DMA Removal | < 100 ppm | Residual Dimethylamine (DMA) can poison the Pd/C catalyst in the subsequent reduction step. |
| 3. Reduction | Hydrogen Pressure | 3–5 bar | Higher pressures promote over-reduction or dechlorination if halogenated solvents are carried over. |
Troubleshooting Guide (FAQ)
Issue 1: "I am seeing high levels of Isobutyl Bromide in the final API."
Diagnosis: Isobutyl bromide is a known alkylating agent and a potential Genotoxic Impurity (GTI) . Regulatory limits (TTC) often require this to be < 10 ppm. It is lipophilic and tracks with the product.
Solution Protocol:
-
Do not rely on final crystallization. It is difficult to purge lipophilic halides from the final benzamide.
-
Implement an "Amine Spike" purge:
-
Step: At the end of the Alkylation reaction (Step 1), add 0.1 equivalents of a sacrificial amine (e.g., morpholine or excess dimethylamine if compatible).
-
Mechanism:[1][2][3] The amine reacts rapidly with residual isobutyl bromide to form a water-soluble quaternary ammonium salt.
-
Work-up: This salt is effortlessly washed away during the aqueous extraction phase [2].
-
Issue 2: "The Amide Coupling with Dimethylamine is stalling or yielding low conversion."
Diagnosis: Dimethylamine (DMA) is a gas at room temperature (B.P. 7°C). If you are using aqueous DMA (40%), water competes with the amine for the activated acid (acid chloride or active ester), hydrolyzing it back to the starting material.
Solution Protocol:
-
Switch Reagents: Use Dimethylamine Hydrochloride (DMA·HCl) salt instead of the free base or aqueous solution.
-
Activation Strategy:
-
Convert the benzoic acid to the Acid Chloride using Thionyl Chloride (
) and catalytic DMF. -
Crucial Step: Distill off excess
completely (co-evaporate with toluene). -
Dissolve the Acid Chloride in DCM/THF.
-
Add DMA·HCl (1.2 eq) and cool to 0°C.
-
Slowly add Triethylamine (2.5 eq). The base liberates the free amine in situ, maintaining a high local concentration of the nucleophile without water interference [3].
-
Issue 3: "The Nitro Reduction is extremely slow, even with fresh catalyst."
Diagnosis: Catalyst poisoning. This is frequently caused by sulfur carryover (if Thionyl Chloride was used in the previous step) or residual halides.
Solution Protocol:
-
The "Carbon Polish": Treat the Step 2 intermediate (Nitro-amide) solution with activated carbon (e.g., Darco G-60) at 50°C for 1 hour before hydrogenation. Filter hot. This adsorbs catalyst poisons.
-
Solvent Switch: Ensure the solvent for hydrogenation is Methanol or Ethanol. Avoid DMF in the final step, as it is difficult to remove from the final amine product and can decompose to form catalyst-poisoning amines.
Safety & Engineering Controls
Thermal Runaway Risks
-
Amidation Exotherm: The reaction between the Acid Chloride and Dimethylamine is highly exothermic. On a >1kg scale, this must be dosed.
-
Control: Dose the Base (Triethylamine) into the mixture of Acid Chloride + DMA·HCl. Do not add the Acid Chloride to the base/amine mix, as the accumulation of unreacted species can lead to a sudden thermal spike upon initiation.
-
GTI Control Strategy (Purge Factor)
Regulatory bodies (FDA/EMA) require a theoretical purge factor calculation for GTIs.
Figure 2: Multi-stage control strategy for removing alkyl halide genotoxic impurities.
References
-
Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4(13), 2337-2347.
-
Teasdale, A., et al. (2013). "Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control." Organic Process Research & Development, 17(2), 221–230.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
Sources
Controlling polymorphism in 4-Amino-3-isobutoxy-N,N-dimethylbenzamide crystallization
The following Technical Support Guide is designed for process chemists and solid-state scientists working with 4-Amino-3-isobutoxy-N,N-dimethylbenzamide .
This guide addresses the specific crystallographic challenges imposed by the molecule's structure: the lack of a classical amide proton donor (due to the N,N-dimethyl group), the rotational freedom of the isobutoxy tail, and the resulting propensity for oiling out and conformational polymorphism.
Subject: this compound (AIDB) Document ID: TS-CRYST-AIDB-04 Status: Active / Expert Review[1]
Executive Summary: The Molecule’s "Personality"
Before troubleshooting, you must understand why this molecule behaves poorly.
-
Donor/Acceptor Imbalance: Unlike typical benzamides, the N,N-dimethyl substitution eliminates the amide N-H donor.[1] The crystal lattice relies entirely on the 4-amino group (donor) bridging to the carbonyl or ether oxygen (acceptors).[1] This often results in weak lattice energy and slow nucleation.[1][2]
-
Conformational Polymorphism: The 3-isobutoxy group is flexible.[1][2] It can pack in "extended" or "bent" conformations, leading to multiple polymorphs (typically a metastable Form I and stable Form II) or solvates.
-
Oiling Out Risk: The molecule is amphiphilic (polar benzamide head, lipophilic isobutoxy tail).[1][2] In mixed solvents (e.g., Alcohol/Water), it behaves like a surfactant, leading to Liquid-Liquid Phase Separation (LLPS) rather than crystallization.[1]
Module 1: Troubleshooting Oiling Out (LLPS)
User Issue: "I add water to my ethanolic solution to induce crystallization, but the solution turns milky and settles into an oil."
Root Cause Analysis
You have entered the Metastable Zone Width (MSZW) where the liquid-liquid spinodal curve lies above the solubility curve.[1] The high supersaturation forces the molecules to aggregate into disordered liquid droplets (oil) rather than an ordered lattice because the nucleation barrier for the crystal is too high (due to the complex packing described above).[1]
Protocol: De-Risking LLPS
Do not use rapid antisolvent addition.[1][2] Switch to a Seeded Cooling or Pulse-Dosing strategy.[1]
| Parameter | Recommendation | Scientific Rationale |
| Solvent System | IPA / Heptane or Toluene / Heptane | Avoid highly aqueous systems.[1][2] The isobutoxy group increases solubility in non-polar solvents, reducing the "hydrophobic effect" that drives oiling out in water. |
| Temperature | Keep > 45°C during addition | LLPS is often temperature-dependent.[1][2] Oiling out usually occurs at lower temperatures.[1][2] Maintain heat during antisolvent addition, then cool slowly.[2] |
| Seeding | Mandatory (0.5 - 1.0 wt%) | Seeds provide a template, bypassing the high nucleation energy barrier.[1] Add seeds halfway through the metastable zone.[1][2] |
Visual Logic: Oiling Out Decision Tree
Caption: Decision workflow for managing Liquid-Liquid Phase Separation (LLPS) during crystallization.
Module 2: Controlling Polymorphism (Form Selection)
User Issue: "I produced a batch with a melting point of 118°C (Form I), but my previous batch was 124°C (Form II). How do I consistently get the high-melting form?"
Root Cause Analysis
You are experiencing Ostwald’s Rule of Stages .[1][2]
-
Form I (Metastable): Likely a "kinetic" form.[1][2] It nucleates fast because the isobutoxy tail is disordered (higher entropy).[1] It has lower density and lower melting point.[1][2]
-
Form II (Stable): The "thermodynamic" form.[1][2] It packs more efficiently (higher density), but it is harder to nucleate because the isobutoxy tail must lock into a specific conformation.
If you cool too fast or precipitate too quickly, you trap the molecule in Form I.
Protocol: Solvent-Mediated Phase Transformation (SMPT)
To convert Form I to Form II, you must use a slurry ripening process.[1] You do not need to dissolve the material completely; you need the solvent to act as a bridge.[1]
Step-by-Step SMPT Protocol:
-
Suspend the Form I (or mixed) solid in a solvent with moderate solubility (e.g., Ethanol or IPA) at 5–10 volumes.
-
Heat to 50°C.
-
Agitate for 6–12 hours.
-
Monitor via XRPD or DSC. Stop when the low-melting endotherm disappears.[1]
-
Cool slowly to 20°C and filter.
Visual Logic: The SMPT Mechanism
Caption: Thermodynamic drive of Solvent-Mediated Phase Transformation (SMPT) from metastable to stable polymorph.
Module 3: FAQ - Specific Experimental Scenarios
Q1: Can I use water as an antisolvent?
-
Answer: Risky.[1][2] While effective for yield, the polar amino/amide head group can form hydrates (pseudopolymorphs).[1] If the water activity (
) is high, you may isolate a hydrated form that dehydrates upon drying, leading to an amorphous or collapsed lattice. -
Recommendation: If you must use water, perform a Water Activity Scan .[1][2] Slurry the compound in varying IPA/Water ratios (e.g., 90:10, 80:20) and check XRPD.[1][2] If the pattern changes at high water content, map the critical water activity (
) and stay below it.
Q2: My DSC shows a small endotherm before the main melt. Is this an impurity?
Q3: How do I remove the "isobutoxy" conformational disorder?
-
Answer: Slow down the crystallization. High supersaturation locks in random tail conformations. Use Controlled Cooling Crystallization (e.g., 0.2°C/min) rather than crash cooling.[1][2] This gives the isobutoxy chain time to rotate into its lowest-energy packing state before adhering to the crystal surface.[1]
Summary Data Table: Process Parameters
| Parameter | Target Range | Consequence of Deviation |
| Cooling Rate | 0.1 – 0.5 °C/min | > 1.0 °C/min: Traps Form I (Metastable) or Oil.[1] |
| Seed Loading | 0.5 – 2.0 wt% | < 0.1%: Insufficient surface area; secondary nucleation of Form I occurs.[1][2] |
| Slurry Temp | 45 – 55 °C | < 25 °C: SMPT kinetics are too slow; conversion may take days. |
| Solvent Class | Alcohols, Toluene | Chlorinated Solvents: High solubility makes yield low; often form solvates.[1][2] |
References
-
Bernstein, J. (2002).[1][2] Polymorphism in Molecular Crystals. Oxford University Press.[1][2] (Foundational text on conformational polymorphism and lattice energy).
-
Davey, R. J., & Garside, J. (2000).[1] From Molecules to Crystallizers. Oxford University Press.[1][2] (Source for Ostwald's Rule of Stages and nucleation kinetics).[1]
-
Blagden, N., & Davey, R. J. (2003).[1] "Polymorph selection: challenges for the future?" CrystEngComm, 5, 371-377.[1] Link (Mechanisms of solvent-mediated phase transformation).
-
Vippagunta, S. R., Brittain, H. G., & Grant, D. J. (2001).[7] "Crystalline solids."[1][2][8] Advanced Drug Delivery Reviews, 48(1), 3-26.[1] Link (Review of solvates and hydrates in pharmaceutical solids).
-
BenchChem. "4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide Synthesis and Properties." (Used for structural analogy and synthesis context of alkoxy-benzamides). Link[1]
Sources
- 1. eprints.utar.edu.my [eprints.utar.edu.my]
- 2. Patents In BindingDB [bindingdb.org]
- 3. 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide | 1406094-94-7 | Benchchem [benchchem.com]
- 4. CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mt.com [mt.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Open questions in organic crystal polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing bioactivity of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide vs. metoclopramide analogs
Topic: Comparative Bioactivity of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide vs. Metoclopramide Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists[1]
Executive Summary & Structural Rationale
This guide provides a rigorous technical comparison between Metoclopramide (a clinical standard class I orthopramide) and This compound (a structural analog and synthetic intermediate).[1]
While Metoclopramide represents the established pharmacophore for Dopamine D2 antagonism and 5-HT4 agonism, the 3-isobutoxy analog serves as a critical negative control or lipophilic scaffold in Structure-Activity Relationship (SAR) studies.[1] This comparison highlights the structural determinants required for receptor affinity—specifically the necessity of the basic tertiary amine side chain and the ortho-methoxy steric gate.[1]
Structural Divergence Analysis
| Feature | Metoclopramide (Clinical Standard) | This compound (Analog) | Pharmacological Impact |
| Side Chain | N-(2-(diethylamino)ethyl) | N,N-dimethyl | Critical: The analog lacks the protonatable nitrogen required for ionic bonding with Aspartate residues in GPCRs (D2/5-HT4).[1] |
| Alkoxy Position | 2-Methoxy (Ortho) | 3-Isobutoxy (Meta) | Steric/Conformational: Ortho-substituents lock the amide conformation via H-bonding; Meta-isobutoxy increases lipophilicity but alters binding pocket fit.[1] |
| Ring Halogen | 5-Chloro | None (Hydrogen) | The 5-Cl substituent in metoclopramide enhances lipophilicity and D2 affinity; its absence reduces potency.[1] |
| Physicochemical | Amphiphilic (Basic pKa ~9.[1]0) | Neutral/Lipophilic | The analog exhibits higher membrane permeability (LogP) but negligible aqueous solubility at physiological pH compared to the salt form of metoclopramide. |
Mechanistic Bioactivity Profile[1][2]
Dopamine D2 Receptor Antagonism[1][3][4][5][6]
-
Metoclopramide: Acts as a potent D2 antagonist (
).[1] The protonated tertiary amine on the side chain mimics dopamine's nitrogen, forming a salt bridge with Asp(3.32) in the D2 receptor binding pocket. -
The Analog: Predicted to have negligible affinity (
).[1] The N,N-dimethyl amide is neutral and cannot participate in the essential ionic interaction. Furthermore, the shift from ortho-methoxy to meta-isobutoxy disrupts the "planar" conformation often required for benzamide receptor docking.[1]
Serotonin (5-HT) Modulation[1]
-
Metoclopramide: Moderate 5-HT4 agonist and weak 5-HT3 antagonist.[1]
-
The Analog: Lacks the basic center required for 5-HT3 channel blockade.[1] However, the 3-isobutoxy moiety is a known pharmacophore in androgen receptor (AR) coactivator inhibitors (bis-benzamides), suggesting this analog may possess off-target nuclear receptor activity rather than GPCR surface activity.[1]
Visualization: Pharmacophore & Signaling Pathways
The following diagram illustrates the divergent signaling pathways and the structural "checkpoints" that determine bioactivity.
Figure 1: Divergent pharmacological pathways.[1] Metoclopramide engages GPCRs via ionic bonding, while the Analog relies on hydrophobic interactions, potentially targeting nuclear receptors or serving as an inactive control.
Experimental Protocols for Validation
To empirically validate the bioactivity differences, the following self-validating protocols are recommended.
Protocol A: Competitive Radioligand Binding Assay (D2 Receptor)
Objective: Quantify the affinity loss due to the removal of the basic side chain.
-
Membrane Preparation:
-
Transfect HEK293 cells with human D2 receptor cDNA.[1]
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4).
-
Centrifuge at 40,000 x g for 20 min; resuspend pellet.
-
-
Incubation:
-
Filtration & Counting:
-
Terminate reaction by rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding of the lipophilic analog).
-
Measure radioactivity via liquid scintillation counting.[1]
-
-
Data Analysis:
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Demonstrate the superior lipophilicity/permeability of the Analog vs. Metoclopramide (at pH 7.4).
-
System Setup: Use a 96-well sandwich plate system (Donor bottom, Acceptor top).
-
Membrane: Coat the PVDF filter of the acceptor plate with 1% lecithin in dodecane.
-
Solutions:
-
Incubation: Sandwich plates and incubate for 5 hours at room temperature in a humidity chamber.
-
Quantification: Measure concentration in Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
Calculation: Calculate Effective Permeability (
).
Synthesis & Workflow Visualization
The synthesis of the analog differs significantly from Metoclopramide, highlighting its use as a distinct chemical probe.
Figure 2: Synthetic divergence. The analog synthesis focuses on lipophilic O-alkylation and simple amidation, whereas Metoclopramide requires specific chlorination and a diamine side chain.
References
-
Rotstein, D. M., et al. (1992). "Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists." Journal of Medicinal Chemistry.
-
Anzali, S., et al. (1991). "Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series." Journal of Medicinal Chemistry.
-
Song, J., et al. (2012). "A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction." International Journal of Molecular Sciences.
-
Harrington, C., et al. (2010). "Metoclopramide and tardive dyskinesia: Mechanism of action." Alimentary Pharmacology & Therapeutics.
-
PubChem Database. (2024).[1] "Compound Summary: Metoclopramide (CID 4168) and 4-Amino-N,N-dimethylbenzamide (CID 235527)."[1] [1]
Sources
A Comparative Guide to the Synthesis of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide
Abstract
This technical guide provides a comprehensive comparison of two plausible synthetic routes for 4-Amino-3-isobutoxy-N,N-dimethylbenzamide, a substituted benzamide with potential applications in pharmaceutical research and drug development. As no direct synthesis for this specific molecule is prominently described in the literature, this guide constructs and evaluates two logical pathways based on established, high-yield organic transformations. We will delve into a "Late-Stage Amidation" route, which prioritizes control and reliability through the use of protecting groups, and an "Early-Stage Amidation" route, which offers a more convergent but potentially lower-yielding approach. This document is intended for researchers, chemists, and drug development professionals, providing detailed, step-by-step protocols, comparative data, and a critical analysis of the causality behind experimental choices to aid in the strategic selection of a synthetic pathway.
Introduction
Substituted benzamides are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The specific substitution pattern of this compound, featuring an amino group, an isobutoxy ether, and a dimethylamide, presents a unique combination of functionalities that could modulate its physicochemical properties and biological activity. The strategic placement of these groups—a hydrogen bond donor/acceptor (amino), a lipophilic ether, and a tertiary amide—makes it an interesting target for library synthesis and structure-activity relationship (SAR) studies.
This guide benchmarks two distinct synthetic strategies for obtaining this target molecule. The choice between these routes will depend on the researcher's priorities, whether it be maximizing yield and purity (Route 1) or minimizing the number of synthetic steps (Route 2).
Route 1: A Robust "Late-Stage Amidation" Strategy
This synthetic pathway is characterized by its linear, step-by-step construction of the molecule, utilizing protecting groups to ensure clean transformations and high yields at each stage. The key is to build the substituted benzoic acid backbone first, followed by the final amidation step.
Logical Workflow: Route 1
Caption: Workflow for the Late-Stage Amidation synthesis route.
Expertise & Causality: Rationale for Route 1
This route is designed for maximum control.
-
Starting Material Selection : We begin with m-cresol, an inexpensive and readily available starting material. The subsequent nitration and oxidation to 3-hydroxy-4-nitrobenzoic acid is a high-yielding sequence suitable for large-scale synthesis.[1]
-
Protection Strategy : The carboxylic acid is protected as a methyl ester in Step 2. This is a critical decision. The acidic proton of the carboxylic acid would interfere with the base-mediated O-alkylation in the subsequent step, leading to unwanted salt formation and reduced nucleophilicity of the phenoxide. Furthermore, using an alkyl halide for O-alkylation on an unprotected carboxylic acid can lead to competitive esterification, forming the isobutyl ester as a significant byproduct.[2] Esterification with methanol is a simple, reversible Fischer esterification that provides a stable protecting group which can be easily removed later.
-
Core Functionalization : With the carboxylic acid protected, the O-alkylation (Step 3) and nitro reduction (Step 4) can proceed cleanly on the aromatic core. Catalytic hydrogenation is chosen for the nitro reduction as it is a high-yield method with simple workup (filtration of the catalyst).[3][4]
-
Final Amidation : After deprotection of the carboxylic acid via saponification, the final amide bond formation is performed. Using a modern coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is advantageous. It is highly efficient for coupling carboxylic acids, even with less reactive amines, and minimizes side reactions, often leading to high yields and purity.[5]
Experimental Protocol: Route 1
Step 1: Synthesis of 3-Hydroxy-4-nitrobenzoic Acid
Adapted from the nitration/oxidation of m-cresol.[1]
-
To a suitable reactor, add m-cresol (1.0 mol), metallic lithium (0.2 mol), and sulfuric acid (1 L).
-
Stir the mixture at 40°C and slowly add concentrated nitric acid (400 mL).
-
After the addition is complete, continue stirring for 2 hours.
-
Isolate the intermediate, 5-methyl-2-nitrophenol, by steam distillation.
-
Dissolve the intermediate in ethanol (1.7 L) and heat to 55°C.
-
Slowly add 30% hydrogen peroxide (2.5 mol) while maintaining the temperature and stirring under a controlled pressure of 1.2 MPa.
-
After 2 hours, remove the ethanol and excess H₂O₂ under reduced pressure.
-
Purify the product by steam distillation to remove impurities, yielding 3-hydroxy-4-nitrobenzoic acid as a yellow crystalline solid.
Step 2: Synthesis of Methyl 3-hydroxy-4-nitrobenzoate
-
Suspend 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in methanol (10 volumes).
-
Add concentrated sulfuric acid (0.1 eq) catalytically.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and reduce the volume of methanol by rotary evaporation.
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.
Step 3: Synthesis of Methyl 3-isobutoxy-4-nitrobenzoate
-
Dissolve methyl 3-hydroxy-4-nitrobenzoate (1.0 eq) in N,N-dimethylformamide (DMF, 10 volumes).
-
Add anhydrous potassium carbonate (1.5 eq) and isobutyl bromide (1.2 eq).[6]
-
Heat the mixture to 70-80°C and stir for 6-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour into ice-water.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography on silica gel to yield the O-alkylated product.
Step 4: Synthesis of Methyl 4-amino-3-isobutoxybenzoate
-
Dissolve methyl 3-isobutoxy-4-nitrobenzoate (1.0 eq) in methanol (15 volumes).
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10% by weight).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir vigorously at room temperature for 4-12 hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the desired amine.
Step 5: Synthesis of 4-Amino-3-isobutoxybenzoic Acid
Adapted from a standard saponification procedure.[7]
-
Dissolve methyl 4-amino-3-isobutoxybenzoate (1.0 eq) in a mixture of methanol (10 volumes) and water (5 volumes).
-
Add sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dilute with water and carefully acidify the aqueous solution to pH ~5-6 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the carboxylic acid.
Step 6: Synthesis of this compound
Based on a general HATU coupling protocol.[5]
-
In a dry flask under an inert atmosphere, dissolve 4-amino-3-isobutoxybenzoic acid (1.0 eq) in DMF (10 volumes).
-
Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add a solution of dimethylamine (2.0 M in THF, 1.5 eq) dropwise.
-
Stir the reaction at room temperature for 2-6 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated lithium chloride solution, water, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to yield the final product.
Route 2: A Convergent "Early-Stage Amidation" Strategy
This route aims to reduce the overall step count by forming the amide bond earlier in the synthetic sequence. While more efficient in theory, it introduces a key step—O-alkylation in the presence of an unprotected carboxylic acid—that may require significant optimization to achieve a good yield.
Logical Workflow: Route 2
Sources
- 1. CN105669462A - 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof - Google Patents [patents.google.com]
- 2. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. 4-Amino-3-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. growingscience.com [growingscience.com]
- 6. CN103570597A - Preparation method of 3-cyano-4-isobutoxy-thiobenzamide - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide
For the diligent researcher, the journey of discovery does not end with the final data point. It concludes with the responsible management and disposal of all materials involved, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Amino-3-isobutoxy-N,N-dimethylbenzamide, grounding every recommendation in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to handle this final, critical phase of your research with confidence and precision.
Hazard Assessment and Characterization: Know Your Waste
Before any disposal action is taken, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, data from structurally analogous compounds, such as 4-Amino-N,N-dimethylbenzamide, provide critical insights.
These related compounds are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, it is prudent to handle this compound as a hazardous substance until proven otherwise.
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is identified by four characteristics: ignitability, corrosivity, reactivity, and toxicity.[5] All laboratory-generated chemical waste should be treated as hazardous unless confirmed to be non-hazardous by a qualified professional, such as your institution's Environmental Health & Safety (EH&S) department.[6]
Table 1: Anticipated Hazard Profile and Regulatory Considerations
| Parameter | Anticipated Hazard/Classification | Regulatory Framework | Rationale |
| Acute Toxicity | Potential for skin, eye, and respiratory irritation.[1][2][3][4] | OSHA 29 CFR 1910.1450 | Based on data from structurally similar benzamide derivatives. |
| Environmental Hazards | Unknown. Assumed to require controlled disposal to prevent environmental release. | EPA 40 CFR Part 262 | Standard practice for novel or uncharacterized chemical compounds. |
| RCRA Classification | Must be evaluated by the generator. Likely a U-listed or D-listed waste depending on toxicity. | EPA (RCRA) | All chemical waste must be characterized before disposal.[5][7] |
| Disposal Method | Incineration or other methods at an approved waste disposal plant.[1][2][3][4] | Local, State, & Federal | Prevents release into sewer systems or landfills.[5][8] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process. The following workflow is designed to ensure safety and compliance at every stage, from the point of generation to final pickup by trained professionals.
Diagram 1: Chemical Waste Disposal Workflowdot
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 7. justrite.com [justrite.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
